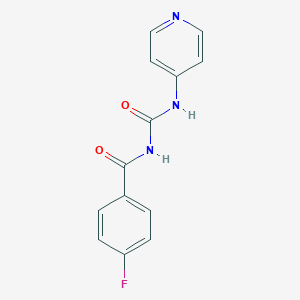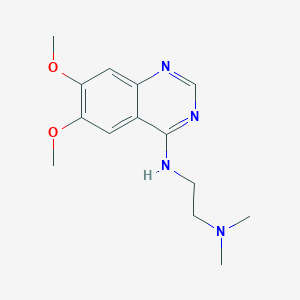![molecular formula C13H20N2O2S B256152 N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide](/img/structure/B256152.png)
N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide, also known as JNJ-7925476, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC plays a role in the regulation of gene expression, and inhibition of HDAC has been shown to have anti-cancer, anti-inflammatory, and analgesic effects.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and analgesic effects, N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide has also been shown to have anti-angiogenic effects (i.e., it inhibits the formation of new blood vessels). Additionally, N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide has been shown to increase the expression of certain genes involved in neuronal development and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide in lab experiments is that it has been shown to have a relatively low toxicity profile. Additionally, N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide is a relatively small molecule, which makes it easier to synthesize and study. One limitation of using N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several future directions for research on N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide. One area of research could focus on further elucidating the mechanism of action of the compound. Another area of research could focus on developing more potent analogs of N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide that have improved therapeutic efficacy. Additionally, research could focus on testing the compound in clinical trials to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide involves a multi-step process. The first step involves the reaction of 2-thiophenecarboxaldehyde with morpholine to form 2-(4-morpholinyl)-2-(2-thienyl)ethanol. The second step involves the reaction of 2-(4-morpholinyl)-2-(2-thienyl)ethanol with propanoyl chloride to form N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide.
Aplicaciones Científicas De Investigación
N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and pain. One study found that N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide inhibited the growth of breast cancer cells by inducing apoptosis. Another study found that N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide reduced inflammation in a mouse model of asthma. Additionally, N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide has been shown to have analgesic effects in animal models of pain.
Propiedades
Nombre del producto |
N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide |
|---|---|
Fórmula molecular |
C13H20N2O2S |
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)propanamide |
InChI |
InChI=1S/C13H20N2O2S/c1-2-13(16)14-10-11(12-4-3-9-18-12)15-5-7-17-8-6-15/h3-4,9,11H,2,5-8,10H2,1H3,(H,14,16) |
Clave InChI |
KYGQYMOQVAXVAL-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC(C1=CC=CS1)N2CCOCC2 |
SMILES canónico |
CCC(=O)NCC(C1=CC=CS1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(3-Chloro-4-methoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256079.png)
![2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B256081.png)
![(4-Methyl-1,2,5-oxadiazol-3-yl)methyl 4-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)phenyl ether](/img/structure/B256084.png)
![4-(2-Furoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256085.png)
![8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256086.png)
![(2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one](/img/structure/B256087.png)


![N-(2,6-diethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B256099.png)
![2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B256100.png)
![2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B256101.png)